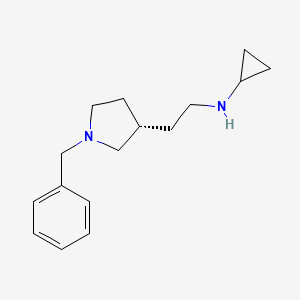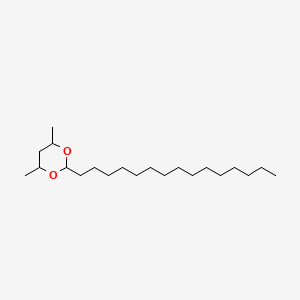
4,6-Dimethyl-2-pentadecyl-1,3-dioxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Dimethyl-2-pentadecyl-1,3-dioxane is an organic compound with the molecular formula C21H42O2 and a molecular weight of 326.56 g/mol . It is characterized by its dioxane ring structure, which is substituted with dimethyl and pentadecyl groups. This compound is known for its unique physical and chemical properties, including a predicted density of 0.857±0.06 g/cm³ and a boiling point of 401.2±20.0 °C .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-2-pentadecyl-1,3-dioxane typically involves the condensation of appropriate aldehydes or ketones with diols in the presence of acid catalysts. One common method is the acid-catalyzed cyclization of 4,6-dimethyl-2-pentadecyl-1,3-diol with formaldehyde . The reaction conditions often include the use of strong acids such as sulfuric acid or hydrochloric acid, and the reaction is carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of zeolite catalysts has been explored to enhance the selectivity and reduce the formation of by-products . The reaction parameters, such as temperature, pressure, and reactant concentrations, are carefully controlled to achieve high purity and yield.
化学反应分析
Types of Reactions
4,6-Dimethyl-2-pentadecyl-1,3-dioxane undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halides or amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated or aminated derivatives.
科学研究应用
4,6-Dimethyl-2-pentadecyl-1,3-dioxane has a wide range of applications in scientific research:
作用机制
The mechanism of action of 4,6-Dimethyl-2-pentadecyl-1,3-dioxane involves its interaction with specific molecular targets and pathways. The dioxane ring structure allows it to act as a chelating agent, binding to metal ions and facilitating various catalytic processes . Additionally, its hydrophobic pentadecyl chain enables it to interact with lipid membranes, potentially disrupting membrane integrity and leading to antimicrobial effects .
相似化合物的比较
Similar Compounds
2,2-Dimethyl-1,3-dioxane-4,6-dione:
4,5-Dimethyl-2-pentadecyl-1,3-dioxolane: Similar in structure but with a dioxolane ring, it exhibits different reactivity and applications.
Uniqueness
4,6-Dimethyl-2-pentadecyl-1,3-dioxane is unique due to its specific substitution pattern on the dioxane ring, which imparts distinct physical and chemical properties. Its long hydrophobic chain makes it particularly useful in applications requiring amphiphilic molecules, such as surfactants and emulsifiers .
属性
CAS 编号 |
56599-77-0 |
|---|---|
分子式 |
C21H42O2 |
分子量 |
326.6 g/mol |
IUPAC 名称 |
4,6-dimethyl-2-pentadecyl-1,3-dioxane |
InChI |
InChI=1S/C21H42O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-22-19(2)18-20(3)23-21/h19-21H,4-18H2,1-3H3 |
InChI 键 |
NEEUXMRNOIOGOZ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCC1OC(CC(O1)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



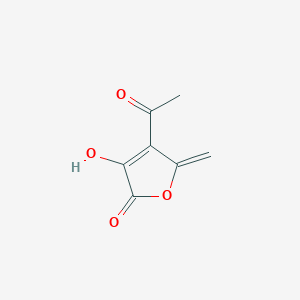
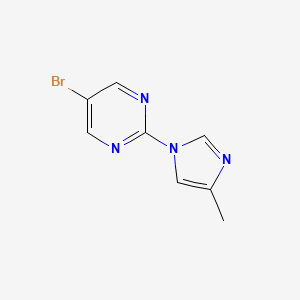
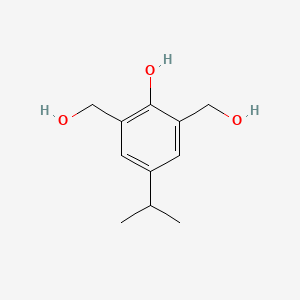
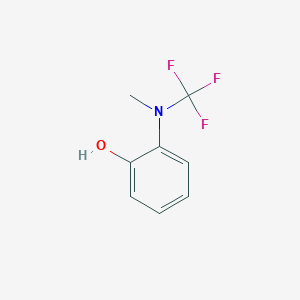


![1-(2-Hydroxyhexyl)-1-[(5-nitrofuran-2-yl)methylideneamino]urea](/img/structure/B13963706.png)
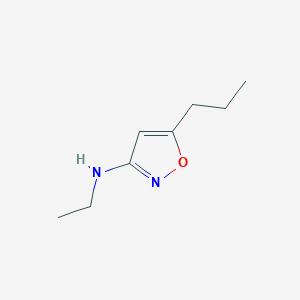
![3H-[1,2,5]Oxadiazolo[3,4-g]indole](/img/structure/B13963719.png)
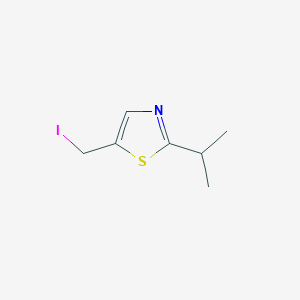
![Pentacyclo[4.2.0.0~2,5~.0~3,8~.0~4,7~]octane-1-carbonyl chloride](/img/structure/B13963724.png)
![6-(Carboxymethyl)-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13963730.png)
